molecular formula C20H14F4N2O4 B2831045 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 868678-19-7

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2831045
CAS No.: 868678-19-7
M. Wt: 422.336
InChI Key: GAFWIVVZUZYFEO-UHFFFAOYSA-N
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Description

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a 1,2-dihydropyridine-2-one core structure, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The molecular architecture incorporates a 4-fluorobenzyloxy substituent at the 1-position and a 4-(trifluoromethoxy)phenyl carboxamide group at the 3-position, creating a sophisticated structure for structure-activity relationship studies. Dihydropyridine derivatives represent an important class of compounds in drug discovery, with documented applications as kinase inhibitors and calcium channel modulators . The fluorinated benzyl and trifluoromethoxy phenyl elements are strategic structural features designed to enhance metabolic stability and membrane permeability, while potentially influencing target binding affinity and selectivity. This reagent is particularly valuable for investigating structure-activity relationships in heterocyclic drug discovery programs and developing novel enzyme inhibitors. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool compound for biological screening. The presence of both fluorine and trifluoromethoxy substituents makes this molecule particularly interesting for studies exploring the effects of halogenation on drug-like properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately using proper personal protective equipment and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O4/c21-14-5-3-13(4-6-14)12-29-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)30-20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFWIVVZUZYFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The table below highlights structural variations between the target compound and its analogs:

Compound Name / Identifier Core Structure Position 1 Substituent Position 3 Carboxamide Linkage Key Functional Groups
Target Compound 1,2-Dihydropyridine 4-Fluorobenzyloxy N-(4-(Trifluoromethoxy)phenyl) Trifluoromethoxy, Fluorobenzyloxy
Deuterium-enriched Quinoline Quinoline N/A (Deuterated positions) N-(4-Trifluoromethylphenyl) Deuterium, Trifluoromethyl
D-11 1,2-Dihydropyridine 1-(4-Fluorobenzyl) N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) Fluorobenzyl, Dimethylpyridine
DM-20 1,2-Dihydropyridine 1-(4-Trifluoromethylbenzyl) N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) Trifluoromethylbenzyl, Methoxymethyl
Key Observations:
  • Core Structure: The target compound and D-11/DM-20 share a 1,2-dihydropyridine core, whereas the deuterium-enriched analog uses a quinoline scaffold. Quinoline derivatives typically exhibit enhanced aromatic stacking but may face higher metabolic clearance.
  • Position 1 Substituent: The target’s 4-fluorobenzyloxy group introduces an oxygen atom absent in D-11’s fluorobenzyl and DM-20’s trifluoromethylbenzyl.
  • Carboxamide Linkage : The target’s trifluoromethoxyphenyl group is more electron-deficient than the trifluoromethylphenyl in or the alkylpyridine moieties in D-11/DM-20, which may influence receptor-binding kinetics.
Metabolic Stability:
  • However, the target’s trifluoromethoxy group may resist oxidative metabolism better than DM-20’s trifluoromethyl group .
Electronic Effects:
  • The trifluoromethoxy group (–OCF₃) in the target compound is more electron-withdrawing than the –CF₃ group in DM-20 , which could enhance binding to electron-rich enzymatic pockets (e.g., kinase ATP-binding sites).

Therapeutic Potential

  • The deuterated quinoline analog is indicated for hyperproliferative disorders, suggesting shared kinase inhibition mechanisms with dihydropyridine-based carboxamides. However, the target compound’s specific biological targets remain unconfirmed.

Q & A

What are the optimized synthetic routes and key reaction conditions for synthesizing 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide?

Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 4-fluorobenzylamine with a suitable aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) to form a Schiff base intermediate.
  • Step 2: Cyclization with ethyl acetoacetate or a similar β-ketoester under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core .
  • Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt) with 4-(trifluoromethoxy)aniline.
    Key Conditions:
  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.
  • Solvents: Ethanol or DMF for solubility optimization.
  • Yield Optimization: Temperature control (60–80°C) and reaction time (12–24 hours) are critical .

How is the compound characterized to confirm structural integrity and purity?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons), fluorobenzyl group (δ 4.5–5.0 ppm for CH₂), and carboxamide (δ 8.0–8.5 ppm for NH) .
  • High-Performance Liquid Chromatography (HPLC):
    • Retention time and peak area analysis (e.g., C18 column, acetonitrile/water mobile phase) confirm ≥95% purity .
  • Mass Spectrometry (MS):
    • ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

What strategies are used to establish structure-activity relationships (SAR) for modifying substituents on the dihydropyridine core?

Level: Advanced
Answer:

  • Halogen Substitution: Replace the 4-fluorobenzyl group with chloro/bromo analogs to assess effects on binding affinity. For example, 4-chlorobenzyl analogs showed reduced activity in enzyme inhibition assays compared to fluorinated derivatives .
  • Trifluoromethoxy Phenyl Modifications: Substitute with methoxy or nitro groups to evaluate electronic effects on receptor interactions. Nitro groups increased cytotoxicity but reduced selectivity .
  • Core Rigidity: Introduce methyl groups at the 6-position of the dihydropyridine ring to enhance metabolic stability .

How can researchers address contradictions in biological activity data across studies?

Level: Advanced
Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Testing: Compare hepatic microsomal stability to rule out pharmacokinetic variability. For instance, trifluoromethoxy groups may reduce CYP450-mediated degradation compared to methoxy analogs .
  • Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to proposed targets .

What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?

Level: Advanced
Answer:

  • Mouse Models:
    • Multiple Sclerosis: Daily oral dosing (10–50 mg/kg) in EAE (experimental autoimmune encephalomyelitis) models to assess disease severity reduction .
  • Pharmacokinetic Parameters:
    • Bioavailability: ~40–60% in rodents due to moderate solubility (improved with PEG-400 co-solvent).
    • Half-Life: 6–8 hours in plasma, necessitating BID dosing .

What in vitro assays are recommended for initial biological activity screening?

Level: Basic
Answer:

  • Enzyme Inhibition Assays:
    • Measure IC₅₀ against kinases (e.g., CDK2) or proteases using fluorescence-based substrates .
  • Cytotoxicity Screening:
    • MTT assays in cancer cell lines (e.g., MCF-7, A549) to identify EC₅₀ values .
  • Receptor Binding:
    • Radioligand displacement assays for GPCRs (e.g., CB1/CB2) to determine Kᵢ values .

How can researchers design experiments to identify the compound’s molecular targets?

Level: Advanced
Answer:

  • Chemical Proteomics:
    • Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening:
    • Genome-wide knockout libraries to pinpoint genes whose loss confers resistance/sensitivity .
  • Thermal Shift Assay (TSA):
    • Monitor protein melting temperature shifts to identify stabilized targets .

What are the solubility challenges and formulation strategies for this compound?

Level: Basic
Answer:

  • Solubility: Poor aqueous solubility (<10 µM) due to lipophilic trifluoromethoxy and fluorobenzyl groups.
  • Formulation Solutions:
    • Co-solvents: Ethanol or DMSO (10–20% v/v) for in vitro studies.
    • Nanoparticle Encapsulation: PLGA nanoparticles improve oral bioavailability by 2–3 fold .
    • Salt Formation: Hydrochloride salts enhance solubility in polar solvents .

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